4-Methyl-6-(phenylsulfanyl)hex-4-enal
Description
Properties
CAS No. |
113219-33-3 |
|---|---|
Molecular Formula |
C13H16OS |
Molecular Weight |
220.33 g/mol |
IUPAC Name |
4-methyl-6-phenylsulfanylhex-4-enal |
InChI |
InChI=1S/C13H16OS/c1-12(6-5-10-14)9-11-15-13-7-3-2-4-8-13/h2-4,7-10H,5-6,11H2,1H3 |
InChI Key |
AFLAUSVIWGSTSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCSC1=CC=CC=C1)CCC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Anti-Inflammatory Agents
NSAIDs (e.g., Ibuprofen, Celecoxib):
- Mechanism: Non-selective (COX-1/COX-2) or selective (COX-2) inhibition.
- Efficacy in AD : NSAIDs reduce Aβ deposition in preclinical models but fail to rescue memory deficits in clinical trials. Long-term use in elderly patients causes gastrointestinal bleeding and nephrotoxicity .
- Comparison: 4-PSB-2 outperforms NSAIDs by targeting multiple inflammatory pathways (TNF-α, COX-2, iNOS) without adverse effects observed in mice .
BAY 11-7082 (NF-κB Inhibitor):
- Mechanism : Blocks NF-κB, a key regulator of pro-inflammatory cytokines.
- Comparison : 4-PSB-2 uniquely enhances synaptic markers (PSD-95) and LTP, addressing both inflammation and synaptic dysfunction .
Natural Neuroprotective Compounds
Baicalein (Flavonoid):
- Mechanism : Antioxidant and anti-inflammatory via inhibition of ROS and COX-2.
- Efficacy in AD : Improves spatial memory in APP/PS1 mice but requires chronic administration .
- Comparison : 4-PSB-2 achieves acute effects on fear memory with a single dose, suggesting superior pharmacokinetics .
Excavatolide-B (Diterpenoid):
- Mechanism: Modulates microglial polarization from M1 to M2 phenotype.
- Efficacy in AD : Reduces Aβ toxicity but lacks data on fear memory or synaptic plasticity .
- Comparison : 4-PSB-2 directly targets synaptic proteins (PSD-95) and hippocampal LTP, critical for memory consolidation .
Data Tables
Table 1: Anti-Inflammatory and Cognitive Effects in AD Models
| Compound | Target Pathways | Effect on Aβ | Synaptic Plasticity | Memory Improvement | Side Effects |
|---|---|---|---|---|---|
| 4-PSB-2 | TNF-α, COX-2, iNOS, PSD-95 | No change | ↑ LTP, ↑ dendritic spines | Contextual fear memory | None observed |
| NSAIDs | COX-1/COX-2 | ↓ Aβ | No effect | Limited in humans | GI bleeding, renal toxicity |
| Baicalein | ROS, COX-2 | ↓ Aβ | Partial | Spatial memory | Requires chronic use |
| BAY 11-7082 | NF-κB | ↓ Aβ | No data | Not tested | Systemic toxicity |
Table 2: Key Findings from 4-PSB-2 Studies
| Parameter | 3xTg-AD Mice (vs. WT) | 4-PSB-2 Effect | Reference |
|---|---|---|---|
| TNF-α expression | ↑ 200% | ↓ 60% | |
| PSD-95 levels | ↓ 50% | ↑ 80% | |
| LTP in CA1 hippocampus | ↓ 40% | Restored to WT | |
| Dendritic spine density | ↓ 35% | ↑ 50% |
Research Findings and Mechanisms
- Neuroinflammation: 4-PSB-2 reduces TNF-α, COX-2, and iNOS in hippocampal neurons, astrocytes, and microglia, breaking inflammatory cross-talk among these cells .
- Synaptic Repair : It rescues PSD-95 expression and dendritic spine density, critical for synaptic transmission and memory consolidation .
- LTP Restoration : By enhancing hippocampal LTP, 4-PSB-2 addresses Aβ-independent synaptic dysfunction, a common failure point for Aβ-targeted therapies .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for 4-Methyl-6-(phenylsulfanyl)hex-4-enal, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis of sulfanyl-containing aldehydes often involves nucleophilic substitution or conjugate addition reactions. For example, thiols (e.g., phenylsulfanyl groups) can be introduced via Michael addition to α,β-unsaturated aldehydes under basic conditions. Optimization may require adjusting solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and catalyst selection (e.g., triethylamine or DBU). Purity can be monitored using TLC or HPLC, with final characterization via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer:
- Spectroscopy : H NMR (to confirm alkene geometry and sulfanyl group position) and C NMR (for carbonyl and aromatic carbons).
- Mass Spectrometry : HRMS to verify molecular formula.
- Chromatography : Reverse-phase HPLC with UV detection (λ ~250 nm for conjugated systems) to assess purity.
- X-ray Crystallography : If crystalline, use SHELX programs (e.g., SHELXL) for refinement .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and biological interactions of this compound?
- Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2 (COX-2)) based on the compound’s α,β-unsaturated aldehyde moiety, which may act as a Michael acceptor.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic reactivity.
- MD Simulations : Assess stability in biological membranes using GROMACS, given the compound’s lipophilic phenylsulfanyl group .
Q. What experimental approaches resolve contradictions in reported bioactivity data for sulfanyl-containing aldehydes?
- Methodological Answer:
- Dose-Response Curves : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
- Pathway-Specific Assays : Use ELISA/Western blotting to measure inflammatory markers (e.g., TNF-α, iNOS) in cell lines (e.g., microglia or neurons), referencing protocols from Alzheimer’s disease models .
- Control Experiments : Include inhibitors (e.g., COX-2 inhibitors) to isolate mechanisms. Conflicting data may arise from cell-type specificity or off-target effects .
Q. Which in vitro and in vivo assays are suitable for evaluating anti-inflammatory potential?
- Methodological Answer:
- In Vitro :
- Cell Viability : MTT assay to exclude cytotoxicity (IC₅₀ > 50 µM for safe therapeutic use).
- Inflammatory Markers : qPCR/ELISA for TNF-α, IL-6, and COX-2 in LPS-stimulated macrophages.
- In Vivo :
- Animal Models : Use transgenic mice (e.g., 3xTg-AD) to assess hippocampal inflammation via immunohistochemistry (e.g., GFAP for astrocytes, IBA1 for microglia) .
- Synaptic Plasticity : Measure long-term potentiation (LTP) in hippocampal slices to link anti-inflammatory effects to cognitive improvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
